molecular formula C15H14N6O2 B2698940 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-60-0

3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2698940
CAS No.: 2034229-60-0
M. Wt: 310.317
InChI Key: DTPJYJXAFKWZPY-UHFFFAOYSA-N
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Description

3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034229-60-0) is a chemical compound with the molecular formula C15H14N6O2 and a molecular weight of 310.3107 g/mol . This nitrile-containing pyrazine derivative is offered for research and development purposes, particularly in the field of medicinal chemistry. The compound is structurally characterized by a pyrazine-2-carbonitrile core linked via an ether-oxygen to a piperidine ring, which is in turn functionalized with a pyrimidine-2-carbonyl group . This specific molecular architecture places it within a class of pyrazine compounds that are subjects of ongoing scientific investigation, as evidenced by patents covering novel pyrazine derivatives for potential therapeutic applications . While the precise mechanism of action for this specific molecule may require further elucidation, related pyrazine and pyrimidine analogs are extensively studied for their potential as antineoplastic agents . Researchers are exploring these compounds for their ability to modulate biological pathways relevant to oncology, making them valuable tools for in vitro studies aimed at understanding cell proliferation and developing new cytotoxic agents . This product is intended for research use by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

3-[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c16-9-12-14(20-7-6-17-12)23-11-3-1-8-21(10-11)15(22)13-18-4-2-5-19-13/h2,4-7,11H,1,3,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPJYJXAFKWZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyrazine and pyrimidine rings undergo SNAr reactions due to electron-deficient aromatic systems. For example:

  • Chlorine displacement : The 3-chloropyrazine-2-carbonitrile intermediate reacts with alcohols (e.g., 1-(dimethylamino)propan-2-ol) under basic conditions (K₂CO₃, DMF, 90–120°C) to form ether linkages .

Substrate Reagent Conditions Product Yield
3-Chloropyrazine-2-carbonitrile1-(Dimethylamino)propan-2-olK₂CO₃, DMF, 90–120°C, 12–24 h3-Alkoxyamino-pyrazine-2-carbonitrile derivative65–85%

Oxidation

  • Indole ring oxidation : The indole moiety (if present in analogs) undergoes oxidation with KMnO₄ or mCPBA to form hydroxylated or N-oxide derivatives.

  • Ether cleavage : The piperidinyl ether linkage can be cleaved under strong oxidative conditions (e.g., H₂O₂/AcOH), yielding carbonyl derivatives.

Reduction

  • Nitrile to amine : The carbonitrile group is reduced to an amine using NaBH₄/NiCl₂ or H₂/Pd-C, forming primary amines critical for further functionalization.

Reaction Type Reagent Conditions Product
Nitrile reductionH₂, Pd-C (10%)EtOH, RT, 6 hPyrazine-2-aminomethyl derivative

Hydrolysis Reactions

The carbonitrile group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, H₂O, reflux): Forms pyrazine-2-carboxylic acid.

  • Basic hydrolysis (NaOH, H₂O/EtOH): Yields the corresponding amide intermediate.

Conditions Catalyst Product Application
6 M HCl, reflux, 4 hPyrazine-2-carboxylic acidIntermediate for amide coupling

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Buchwald–Hartwig amination : Couples pyrazine derivatives with aryl halides (e.g., 4-chloronicotinate) using Pd(OAc)₂/Xantphos, forming C–N bonds .

  • Suzuki–Miyaura coupling : Introduces aryl/heteroaryl groups at the pyrimidine ring using Pd(PPh₃)₄ and boronic acids .

Reaction Catalyst System Substrate Product
Buchwald–Hartwig aminationPd(OAc)₂, Xantphos, Cs₂CO₃4-Chloronicotinate + pyrazine5-(Pyridin-2-ylamino)pyrazine derivative

Cyclization Reactions

The piperidine and pyrimidine moieties participate in intramolecular cyclization:

  • Formation of fused rings : Heating in polyphosphoric acid (PPA) induces cyclization, generating tetracyclic structures relevant to kinase inhibitors .

Biological Activity and Reaction Relevance

Derivatives synthesized via these reactions show promising bioactivity:

  • Antitubercular activity : Hydrolysis products (e.g., pyrazine-2-carboxamides) exhibit IC₅₀ values of 1.35–2.18 μM against Mycobacterium tuberculosis .

  • Kinase inhibition : Alkoxyamino derivatives demonstrate nanomolar inhibition of PI3K isoforms (e.g., PI3Kα IC₅₀ = 0.031 μM) .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies. Some key areas of application include:

Antimicrobial Activity

Research indicates that compounds with similar structures to 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile show significant antimicrobial properties. For instance, derivatives of pyrimidine and pyrazine have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Anticancer Potential

The compound's structural components suggest potential anticancer properties. Pyrazole derivatives, which share structural similarities, have been reported to exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with cancer progression .

Inhibition of Protein Kinases

Research indicates that compounds similar to this one can inhibit Janus Kinase (JAK), which is implicated in various diseases such as cancer and autoimmune disorders. The inhibition of JAK pathways can lead to decreased inflammation and improved therapeutic outcomes in conditions like rheumatoid arthritis and psoriasis .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

Multi-step Synthesis

A multi-step synthesis approach involving the reaction of piperidine derivatives with pyrimidine carbonyl compounds has been documented. This method allows for the introduction of various functional groups that enhance biological activity .

One-pot Reactions

Recent advancements in synthetic methodologies suggest that one-pot reactions can be employed to produce this compound efficiently. These methods reduce the number of purification steps required and increase overall yield .

Case Studies

Several studies have highlighted the application of compounds related to this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrimidine derivatives showed promising results against both Gram-positive and Gram-negative bacteria using disc diffusion methods. The findings suggest that modifications in the side chains significantly affect the antimicrobial potency .

Case Study 2: Anticancer Activity

In vitro studies on pyrazole derivatives revealed significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways, suggesting that similar modifications could enhance the activity of this compound .

Mechanism of Action

The mechanism of action of 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can mimic nucleic acid bases, allowing the compound to interfere with DNA or RNA processes. The piperidine ring can enhance binding affinity through hydrophobic interactions, while the pyrazine ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

(a) Piperidine vs. Pyrrolidine Substitution

A closely related compound, 3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (), replaces the six-membered piperidine ring with a five-membered pyrrolidine. Piperidine derivatives generally exhibit higher conformational flexibility, which may enhance target engagement in certain cases .

(b) Pyrazine-Carbonitrile vs. Pyridyl-Piperazine Derivatives

The compound 1-[3-(1-Pyrrolidinylcarbonyl)-2-pyridyl]piperazine () replaces the pyrazine-carbonitrile group with a pyridyl-piperazine system. The pyrazine-carbonitrile moiety in the target compound introduces additional electronegative centers, improving solubility and hydrogen-bonding capacity compared to the less-polar pyridyl group .

Functional Group Variations

(a) Fluorine-Containing Analogs

BK70997 (), a fluorinated analog (C16H18FN5O3), incorporates a 5-fluoropyrimidinyloxy group. Fluorination typically enhances metabolic stability and bioavailability due to reduced susceptibility to oxidative degradation. However, the target compound’s lack of fluorine may result in shorter half-life but improved synthetic accessibility .

(b) Heterocyclic Additions

BK71071 () introduces a pyrrol-1-yl acetyl group instead of the pyrimidine-carbonyl unit.

Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Features
Target Compound C15H13N5O3 311.30 g/mol Pyrimidine-carbonyl, piperidine, pyrazine-carbonitrile
3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile C14H11N5O3 297.27 g/mol Pyrrolidine substitution, reduced steric bulk
BK70997 C16H18FN5O3 347.34 g/mol Fluoropyrimidinyloxy, dihydropyrimidinone ring
1-[3-(1-Pyrrolidinylcarbonyl)-2-pyridyl]piperazine C14H20N4O 260.33 g/mol Pyridyl-piperazine system, lower molecular weight

Key Observations :

  • The target compound’s molecular weight (311.30 g/mol) aligns with typical drug-like properties (200–500 g/mol), favoring membrane permeability.
  • Pyrrolidine-substituted analogs (e.g., ) show lower molecular weights, which may improve bioavailability but reduce target specificity.
  • Fluorinated derivatives (e.g., BK70997) exhibit enhanced metabolic stability but require more complex synthesis .

Biological Activity

3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a piperidine moiety linked to a pyrimidine carbonyl group. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

The biological activities of the compound can be categorized as follows:

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives similar to this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed against various pathogens.

CompoundMIC (µg/mL)MBC (µg/mL)Pathogen
7b0.220.25Staphylococcus aureus
100.300.35Escherichia coli
130.400.45Klebsiella pneumoniae

These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains of bacteria .

2. Anticancer Activity

The compound has shown promise in anticancer research, particularly in targeting various cancer cell lines. A study investigated its effects on MCF-7 and A549 cell lines, revealing significant cytotoxicity.

CompoundCell LineIC50 (µM)
10MCF-729.1
11A54915.3

These findings suggest that modifications to the chemical structure can enhance anticancer potency, making it a candidate for further development in oncology .

3. Anti-inflammatory Activity

The anti-inflammatory potential of the compound was evaluated through its ability to inhibit cyclooxygenase (COX) enzymes.

CompoundCOX Inhibition IC50 (µmol)
50.04
60.04

These values indicate that the compound exhibits comparable anti-inflammatory effects to established drugs like celecoxib, suggesting its utility in treating inflammatory disorders .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of functional groups allows for binding with proteins that modulate cellular processes, leading to therapeutic effects.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms and applications:

  • Antimicrobial Study : A comprehensive evaluation of pyrazole derivatives indicated that certain modifications significantly enhanced antimicrobial efficacy against both gram-positive and gram-negative bacteria.
  • Anticancer Research : Investigations into pyrimidine derivatives demonstrated that structural variations could lead to substantial differences in cytotoxicity across various cancer cell lines.

Q & A

Q. Table 1. Solvent Optimization for Etherification Step

SolventYield (%)Purity (HPLC)Notes
Ethanol7898.5Best solubility, minimal byproducts
Methanol7297.8Slower reaction rate
DMF6595.2Requires higher temperature

Q. Table 2. Stability of this compound

ConditionDegradation ProductsStabilization Method
pH 2 (HCl)Pyrazine-2-carboxylic acidAvoid acidic buffers
pH 12 (NaOH)Pyrimidine-2-carboxylateUse neutral formulations
UV Light (254 nm)Nitrile → Amide conversionStore in amber vials

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